BMS-795311

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BMS-795311 is a potent CETP inhibitor that maximally inhibited cholesteryl ester (CE) transfer activity at an oral dose of 1 mg/kg in human ETP/apoB-100 dual transgenic mice and increased HDL cholesterol content and size comparable to torcetrapib in moderately-fat fed hamsters. Cholesteryl ester transfer protein (CETP) is a plasma glycoprotein that is responsible for transporting neutral lipids such as cholesteryl esters (CEs) and triglycerides (TGs) among various classes of lipoproteins including HDL, LDL, and very low density lipoprotein (VLDL).2 Physiologically, CETP facilitates the transfer of CE from HDL to LDL and VLDL in exchange for TG, leading to decreased HDL-C levels and increased LDL-C levels.

Aplicaciones Científicas De Investigación

Biodegradable Metals in Medical Applications : Biodegradable metals (BMs) are increasingly used in medical device applications, offering potential benefits such as controlled degradation rates and no implant residues. This area of research includes the development of Mg-based, Fe-based, and Zn-based BMs for various clinical applications (Witte, 2018).

Innovation in Precision Medicine : Precision medicine leverages new technologies and data analytics, including AI and machine learning, to tailor healthcare to individual patients. This approach uses genetic, genomic, and epigenetic data to inform the diagnosis and treatment of diseases (Seyhan & Carini, 2019).

NS5A Inhibitor BMS-790052 for Hepatitis C : Research on BMS-790052, an inhibitor targeting the hepatitis C virus (HCV) NS5A, revealed its potency and potential resistance patterns in vitro, offering insights into the development of effective HCV therapies (Fridell et al., 2010).

Critical Analysis of Memory-Based Dietary Assessment Methods (M-BMs) : M-BMs, used in dietary research and policy, are critiqued for their reliance on human memory and retrospective recall, which may not accurately reflect actual consumption (Archer et al., 2015).

Dynamic Causal Modelling (DCM) in Neuroscience : DCM is used to estimate effective connectivity in the brain from neuroimaging data. It offers a method to understand neural system dynamics and has potential applications in pharmacological and clinical research (Stephan et al., 2007).

Digital Business Models in the Travel Industry : This research explores digital business models (BMs) in the travel industry, identifying 53 different models and offering insights into the digital transformation of the sector (Perelygina et al., 2022).

Advances in Liquid-Phase Syntheses of Inorganic Nanoparticles : The paper discusses the synthesis of novel materials, including semiconducting materials, which have transformed electronics and other industries (Cushing et al., 2004).

Bayesian Model Selection (BMS) in Neuroimaging Studies : This research presents methods for Bayesian model selection in group studies, particularly in neuroimaging contexts. It offers a more robust approach to interpreting data from diverse subjects (Stephan et al., 2009).

Propiedades

Fórmula molecular |

C34H23F10NO3 |

|---|---|

Peso molecular |

683.54603 |

Apariencia |

Solid powder |

Sinónimos |

BMS-795311; BMS 795311; BMS795311.; (R)-N-(1-(3-cyclopropoxy-4-fluorophenyl)-1-(3-fluoro-5-(2,2,3,3-tetrafluoropropanoyl)phenyl)-2-phenylethyl)-4-fluoro-3-(trifluoromethyl)benzamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

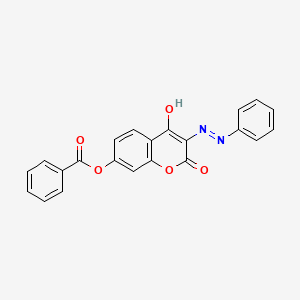

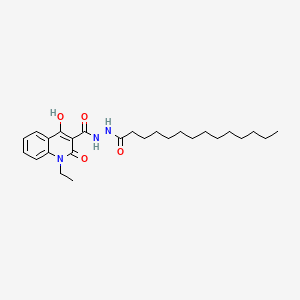

![2-[N-(2-{[1-(2-hydroxyphenyl)ethylidene]amino}cyclohexyl)ethanimidoyl]phenol](/img/structure/B1191512.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]thiourea](/img/structure/B1191518.png)

![N-allyl-N'-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]thiourea](/img/structure/B1191519.png)

![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]nicotinohydrazide](/img/structure/B1191520.png)

![2-Hydroxy-5-nitrobenzaldehyde [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B1191521.png)

![3-bromo-N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]benzohydrazide](/img/structure/B1191525.png)

![3-methyl-4-phenyl-1-(1-phenylethyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B1191531.png)

![N-(3-chlorophenyl)-3-hydroxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1191532.png)